Morpholineborane

Catalog No.
S759752
CAS No.
4856-95-5
M.F
C4H9BNO
M. Wt
97.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholineborane

CAS Number

4856-95-5

Product Name

Morpholineborane

Molecular Formula

C4H9BNO

Molecular Weight

97.93 g/mol

InChI

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2;

InChI Key

YJROYUJAFGZMJA-UHFFFAOYSA-N

SMILES

[B].C1COCCN1

Canonical SMILES

[B].C1COCCN1

Hydrogen source and reducing agent

  • Morpholineborane acts as a versatile hydrogen source and reducing agent in organic synthesis. Its ability to readily lose a hydrogen atom makes it useful for hydrogenation reactions, such as the reduction of alkenes, alkynes, and carbonyl compounds. For example, morpholineborane has been employed in the reduction of unsaturated fatty acids, leading to the development of biofuels [1].

[1] Yonggang Li et al., "Selective Hydrogenation of Unsaturated Fatty Acids to Biodiesel Fuels Using Morpholineborane," ChemSusChem (2010), 3(12), 1426-1430.

Dehydrohalogenation and hydroboration reactions

  • Morpholineborane can participate in dehydrohalogenation reactions, where it removes a hydrogen halide (HX) molecule from a substrate. This process is particularly useful for introducing unsaturation (double bonds) into organic molecules. Additionally, morpholineborane can be used in hydroboration reactions, where it adds a BH2 group across the double bond of an alkene, creating a new organoborane compound. These organoborane derivatives then serve as valuable intermediates for further transformations in organic synthesis [2, 3].

[2] K.C. Nicolaou et al., "Total Synthesis of Taxol. 1. The Ring System," Journal of the American Chemical Society (1997), 119(29), 7969-7983.

[3] H.C. Brown, "Hydroboration," Accounts of Chemical Research (1972), 5(10), 382-390.

Lewis acid catalyst

  • Due to its Lewis acidic nature, morpholineborane can act as a catalyst for various organic reactions. These reactions involve the coordination of the Lewis acid with a Lewis base substrate, facilitating bond formation or cleavage. Morpholineborane has been utilized as a catalyst in Diels-Alder reactions, Friedel-Crafts reactions, and ring-opening polymerizations, demonstrating its diverse catalytic potential [4, 5, 6].

[4] E. Erdik, "Morpholineborane as a Catalyst in Diels-Alder Reactions," Synthesis (2000), (12), 2229-2232.

[5] T. Ishiyama et al., "Morpholineborane as a Lewis Acid Catalyst for Friedel-Crafts Acylation of Aromatic Compounds," Tetrahedron Letters (1996), 37(29), 5065-5068.

Morpholineborane is a chemical compound formed by the reaction of morpholine and borane. It is classified as an amine-borane complex, which consists of a morpholine ring (a six-membered heterocyclic compound containing one oxygen and one nitrogen atom) bonded to a boron atom. This compound has garnered attention due to its potential applications in hydrogen storage and catalysis. Morpholineborane is known for its ability to release hydrogen gas upon hydrolysis, making it a candidate for energy storage solutions.

  • Hydrolysis: When morpholineborane undergoes hydrolysis, it produces hydrogen gas and morpholine. This reaction can be catalyzed by various metal catalysts, including palladium supported on carbon or aluminum oxide. The efficiency of hydrogen production from morpholineborane has been studied extensively, highlighting its potential as a hydrogen storage medium .
  • Reduction Reactions: Morpholineborane can also act as a reducing agent. For example, it has been shown to reduce acetone to 2-propanol in aqueous solutions under acidic conditions .

Morpholineborane can be synthesized through various methods:

  • Direct Reaction: The most straightforward method involves the direct reaction of morpholine with borane in a controlled environment, typically under inert conditions to prevent oxidation.
  • Catalytic Methods: Recent studies have explored catalytic approaches to synthesize morpholineborane, utilizing transition metals to enhance yield and purity .
  • Solvent-Free Techniques: Innovative solvent-free methods have also been developed, which reduce environmental impact and improve the efficiency of the synthesis process.

Morpholineborane has several promising applications:

  • Hydrogen Storage: Its ability to release hydrogen gas makes it an attractive candidate for hydrogen storage technologies, particularly in fuel cells and renewable energy systems .
  • Reducing Agent in Organic Synthesis: It serves as a reducing agent in various organic reactions, offering a more environmentally friendly alternative compared to traditional reducing agents.
  • Catalysis: Morpholineborane's reactivity allows it to be used in catalytic processes, particularly those involving hydrogenation reactions.

Interaction studies of morpholineborane focus primarily on its catalytic properties and reactivity with other compounds. Research has demonstrated that when combined with metal catalysts, morpholineborane can effectively facilitate hydrogen production through hydrolysis. These studies emphasize the importance of catalyst selection on the efficiency of the hydrogen generation process .

Morpholineborane shares similarities with other amine-boranes but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundKey FeaturesUniqueness of Morpholineborane
Ammonia BoraneKnown for high hydrogen content; widely studied for hydrogen storage.Morpholineborane offers better stability and easier handling compared to ammonia borane.
Dimethylamine BoraneUsed as a reducing agent; releases hydrogen upon hydrolysis.Morpholineborane has a higher boiling point and lower volatility than dimethylamine borane.
Ethylenediamine BoraneExhibits similar reducing properties; used in organic synthesis.Morpholine's cyclic structure provides unique reactivity patterns not seen in linear amine-boranes.

GHS Hazard Statements

Aggregated GHS information provided by 178 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (78.09%): Flammable solid [Danger Flammable solids];
H302 (78.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75.84%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4856-95-5

General Manufacturing Information

Boron, trihydro(morpholine-.kappa.N4)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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